Navigating the Isomeric Landscape of Hydroxypicolinonitrile: A Technical Guide to Identification
Navigating the Isomeric Landscape of Hydroxypicolinonitrile: A Technical Guide to Identification
For the Attention of Researchers, Scientists, and Drug Development Professionals
The hydroxypicolinonitrile scaffold is a recurring motif in medicinal chemistry and materials science, valued for its unique electronic and hydrogen-bonding properties. However, the precise identification of this compound can be challenging due to the potential for isomerism. This guide provides a comprehensive overview of the key identification parameters for hydroxypicolinonitrile, with a primary focus on the well-characterized isomer, 3-Hydroxypicolinonitrile . It aims to equip researchers with the necessary information for unambiguous identification, characterization, and utilization of this important chemical entity.
The Challenge of Isomerism: Defining "4-Hydroxypicolinonitrile"
A search for "4-Hydroxypicolinonitrile" often leads to ambiguity, as a specific and consistently cited CAS number for this exact nomenclature is not readily found in major chemical databases. The term "picolinonitrile" designates a pyridine ring with a nitrile group at the 2-position. Consequently, "4-Hydroxypicolinonitrile" would logically refer to a molecule with a hydroxyl group at the 4-position of the picolinonitrile framework.
However, in practice, several positional isomers exist, and their distinct properties necessitate precise identification. The most commonly cited and commercially available isomer is 3-Hydroxypicolinonitrile . This guide will therefore use 3-Hydroxypicolinonitrile as the primary exemplar for detailed analysis, while also providing identification details for other known isomers to aid in broader research contexts.
Core Identification of 3-Hydroxypicolinonitrile
This unique numerical identifier, assigned by the Chemical Abstracts Service, is the most reliable way to specify 3-Hydroxypicolinonitrile in publications, patents, and procurement.
Chemical Structure and Nomenclature
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Systematic Name: 3-Hydroxypyridine-2-carbonitrile[3]
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Other Synonyms: 2-Cyano-3-hydroxypyridine, 2-Cyano-3-pyridinol[3][4]
The structure consists of a pyridine ring with a nitrile group (-C≡N) at position 2 and a hydroxyl group (-OH) at position 3.
Molecular Formula: C₆H₄N₂O[3]
Molecular Weight: 120.11 g/mol [3]
Physicochemical Properties
| Property | Value | Source |
| Physical Form | White to yellow solid | |
| Melting Point | Not specified | |
| Solubility | Soluble in various organic solvents | |
| Storage | Room Temperature |
Analytical Characterization and Spectral Data
Accurate identification of 3-Hydroxypicolinonitrile relies on a combination of spectroscopic techniques. Below are the expected spectral features.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the precise arrangement of atoms within a molecule. For 3-Hydroxypicolinonitrile, the proton (¹H) and carbon-¹³ (¹³C) NMR spectra will exhibit characteristic shifts and coupling patterns corresponding to the substituted pyridine ring.
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¹H NMR: The spectrum will show distinct signals for the three aromatic protons on the pyridine ring, with their chemical shifts and coupling constants being indicative of their relative positions to the electron-withdrawing nitrile group and the electron-donating hydroxyl group. The hydroxyl proton will appear as a broad singlet, the position of which can be concentration and solvent dependent.
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¹³C NMR: The spectrum will display six distinct signals corresponding to the six carbon atoms in the molecule. The chemical shifts of the carbon atoms will be influenced by the attached functional groups, with the carbon of the nitrile group appearing in the characteristic downfield region.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 3-Hydroxypicolinonitrile will show characteristic absorption bands:
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O-H stretch: A broad band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.
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C≡N stretch: A sharp, medium-intensity band around 2220-2260 cm⁻¹, indicative of the nitrile group.
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C=C and C=N stretches: Multiple bands in the 1400-1600 cm⁻¹ region, corresponding to the aromatic pyridine ring.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering insights into its structure.
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Electron Ionization (EI-MS): The molecular ion peak (M⁺) would be observed at m/z = 120. Subsequent fragmentation patterns can help to confirm the structure.
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High-Resolution Mass Spectrometry (HRMS): This technique provides a highly accurate mass measurement, allowing for the unambiguous determination of the elemental composition.
Synthesis and Reactivity
3-Hydroxypicolinonitrile can be synthesized through various organic chemistry routes. One common approach involves the multi-step conversion from a suitable pyridine precursor. The reactivity of the molecule is dictated by its functional groups: the nucleophilic hydroxyl group, the electrophilic nitrile group, and the aromatic pyridine ring, which can undergo electrophilic or nucleophilic substitution depending on the reaction conditions.
Applications in Research and Drug Discovery
The hydroxypicolinonitrile scaffold is of significant interest to researchers in drug development. The nitrile group can act as a hydrogen bond acceptor or a bioisostere for other functional groups, while the hydroxyl group can participate in key hydrogen bonding interactions with biological targets. The pyridine ring provides a rigid framework for orienting these functional groups in three-dimensional space.
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling 3-Hydroxypicolinonitrile.
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Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]
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Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection).[1]
Always consult the Safety Data Sheet (SDS) from the supplier for complete and up-to-date safety information.
Identification of Other Isomers
For the sake of comprehensive research, it is important to be aware of other hydroxypicolinonitrile isomers.
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5-Hydroxypicolinonitrile (as 2-Cyano-5-hydroxypyridine): CAS Number: 86869-14-9[5][6]
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6-Hydroxypicolinonitrile (as 6-Hydroxy-nicotinonitrile): CAS Numbers: 95891-30-8 and 94805-52-4[7]
Researchers encountering a hydroxypicolinonitrile of unknown substitution are advised to use the analytical techniques outlined in this guide to definitively determine its isomeric identity.
Conclusion
While the term "4-Hydroxypicolinonitrile" can be ambiguous, a thorough understanding of the isomeric landscape and the application of modern analytical techniques can ensure the accurate identification of these valuable chemical compounds. This guide has provided a detailed overview of the identification and characterization of 3-Hydroxypicolinonitrile (CAS: 932-35-4) as a primary example, and it is hoped that this information will prove invaluable to researchers in their scientific endeavors.
References
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3-Hydroxypicolinonitrile | CAS 932-35-4 . Alchem.Pharmtech. [Link]
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3-Hydroxypicolinonitrile - CAS:932-35-4 . Sunway Pharm Ltd. [Link]
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3-Hydroxy-2-pyridinecarbonitrile . CAS Common Chemistry. [Link]
-
4-CYANO-PYRIDINE-2-METHANOL | Cas 51454-63-8 . LookChem. [Link]
-
6-Hydroxypicolinic acid | C6H5NO3 | CID 242721 . PubChem. [Link]
-
3-Hydroxypicolinic acid . Wikipedia. [Link]
-
Pyridine-2-carbonitrile | C6H4N2 | CID 7522 . PubChem. [Link]
-
4-HYDROXYPYRIDINE | CAS 626-64-2 . Loba Chemie. [Link]
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- 2. alchempharmtech.com [alchempharmtech.com]
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